

Application Notes and Protocols: 4-Nitrophenyl Tetradecanoate in Food Science

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Compound of Interest

Compound Name: 2-Nitrophenyl tetradecanoate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-nitrophenyl tetradecanoate, also known as p-nitrophenyl myristate (pNPM), in food science. The primary application is the determination of lipase and esterase activity, which is crucial for quality control, enzyme characterization, and understanding lipid metabolism in various food systems.

Introduction

4-Nitrophenyl tetradecanoate is a chromogenic substrate used for the spectrophotometric determination of lipolytic enzyme activity. The principle of the assay is based on the enzymatic hydrolysis of the ester bond in 4-nitrophenyl tetradecanoate by a lipase or esterase. This reaction releases 4-nitrophenol (pNP), which, under alkaline conditions, forms the yellow-colored p-nitrophenolate anion. The rate of formation of this anion is directly proportional to the enzyme activity and can be quantified by measuring the increase in absorbance at approximately 405-415 nm.[1][2][3] This method is widely applicable in the food industry for assessing the quality of dairy products, fats, and oils, as well as for characterizing microbial lipases used in food processing.

Data Presentation

Table 1: Properties of 4-Nitrophenyl Tetradecanoate



Property	Value Reference	
Alternate Names	4-Nitrophenyl myristate, p- Nitrophenyl myristate [4]	
CAS Number	14617-85-7	[4]
Molecular Formula	C20H31NO4 [4]	
Molecular Weight	349.46 g/mol	[4]
Appearance	Powder	
Solubility	Chloroform: 50 mg/mL [5]	
Storage Temperature	-20°C	[5]

Table 2: Comparative Lipase Activity on Various p-Nitrophenyl Esters

This table presents the maximal velocity (Vmax) of a wild-type lipase on various p-nitrophenyl (pNP) ester substrates, illustrating the influence of the fatty acid chain length on enzyme activity. While specific data for 4-nitrophenyl tetradecanoate (C14) is not detailed in the cited study, the trend suggests that lipase activity is dependent on the acyl chain length.

Substrate	Acyl Chain Length	Vmax (U/mg protein)	Reference
p-Nitrophenyl acetate	C2	0.42	[6][7]
p-Nitrophenyl butyrate	C4	0.95	[6][7]
p-Nitrophenyl octanoate	C8	1.1	[6][7]
p-Nitrophenyl dodecanoate	C12	0.78	[6][7]
p-Nitrophenyl palmitate	C16	0.18	[6][7]

Experimental Protocols



Protocol 1: General Assay for Lipase Activity using 4-Nitrophenyl Tetradecanoate

This protocol provides a general method for determining lipase activity in a clear liquid sample, such as a purified enzyme solution or a clarified food extract.

Materials:

- 4-Nitrophenyl tetradecanoate (pNPM)
- Isopropanol
- Tris-HCl buffer (50 mM, pH 8.0)
- Enzyme solution (e.g., lipase from microbial source, pancreatic lipase)
- Sodium carbonate solution (Na₂CO₃), 0.1 M
- Spectrophotometer (capable of reading at 410 nm)
- Incubator or water bath (37°C)

Procedure:

- Preparation of Substrate Stock Solution:
 - Dissolve 4-nitrophenyl tetradecanoate in isopropanol to a concentration of 10 mM. This is the substrate stock solution.
- Preparation of Reaction Mixture:
 - Prepare the reaction mixture by adding 900 μL of 50 mM Tris-HCl buffer (pH 8.0) to a microcentrifuge tube.
 - Add 100 μL of the 10 mM pNPM stock solution to the buffer.
 - Mix thoroughly by vortexing to create an emulsion.



· Enzymatic Reaction:

- Pre-incubate the reaction mixture at 37°C for 5 minutes.
- $\circ~$ To start the reaction, add 100 μL of the enzyme solution to the pre-incubated reaction mixture.
- Incubate the reaction at 37°C for a defined period (e.g., 15 minutes). The incubation time should be within the linear range of the reaction.
- Stopping the Reaction and Color Development:
 - \circ Stop the reaction by adding 250 μ L of 0.1 M sodium carbonate solution. This will also raise the pH and allow for the development of the yellow color of the p-nitrophenolate ion.
- Measurement:
 - Centrifuge the tubes to pellet any precipitate.
 - Measure the absorbance of the supernatant at 410 nm against a blank. The blank should contain all reagents except the enzyme solution, for which an equal volume of buffer is substituted.

Calculation of Lipase Activity:

One unit (U) of lipase activity is defined as the amount of enzyme that releases 1 μ mol of 4-nitrophenol per minute under the specified assay conditions.

The activity can be calculated using the Beer-Lambert law:

Activity (U/mL) = $(\Delta A \times V_{total}) / (\epsilon \times t \times V_{enzyme})$

Where:

- ΔA is the change in absorbance (absorbance of sample absorbance of blank).
- V total is the total volume of the reaction mixture in mL.



- ε is the molar extinction coefficient of p-nitrophenol at a specific pH and wavelength (e.g., 18,000 M⁻¹cm⁻¹ at 410 nm).[8]
- · t is the incubation time in minutes.
- V_enzyme is the volume of the enzyme solution added in mL.

Protocol 2: Determination of Lipolytic Activity in Milk

This protocol is adapted for measuring lipase activity in a turbid sample like milk, which requires additional clarification steps.[9][10]

Materials:

- Milk sample (raw or processed)
- 4-Nitrophenyl tetradecanoate (pNPM)
- Isopropanol
- Tris-HCl buffer (e.g., 0.15 M, pH 8.5, to buffer against the acidity of the milk)[11]
- Clarifying reagent for dairy products
- Sodium carbonate solution (0.1 M)
- Spectrophotometer
- Centrifuge

Procedure:

- Sample Preparation:
 - Centrifuge the milk sample to separate the cream layer. Use the skim milk for the assay.
- Reaction Setup:
 - In a test tube, mix a defined volume of the skim milk sample with the Tris-HCl buffer.



- Prepare the substrate emulsion as described in Protocol 1 and add it to the milk-buffer mixture.
- · Enzymatic Reaction:
 - Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
- Clarification and Measurement:
 - Stop the reaction by adding the clarifying reagent as per the manufacturer's instructions.
 This reagent helps to precipitate proteins and solubilize fat globules.
 - Add sodium carbonate solution to develop the color.
 - Centrifuge the sample at high speed to obtain a clear supernatant.
 - Measure the absorbance of the supernatant at 412 nm.[10]
- · Controls and Calculation:
 - Prepare a blank using a heat-inactivated milk sample to account for non-enzymatic hydrolysis.
 - Calculate the lipase activity as described in Protocol 1, taking into account the dilution of the milk sample.

Mandatory Visualization

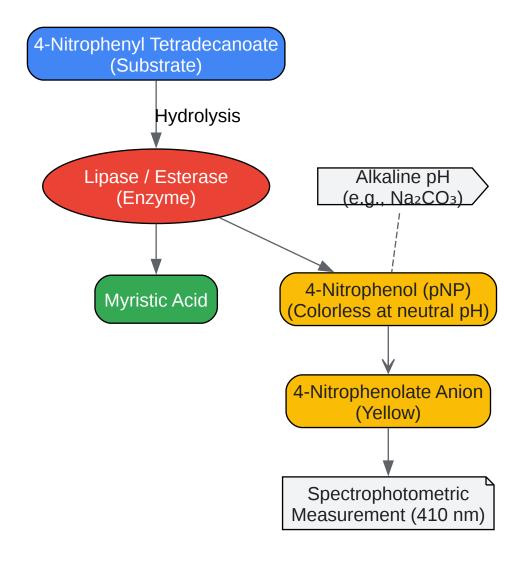




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Caption: Workflow for the spectrophotometric assay of lipase activity.





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Caption: Principle of the chromogenic lipase assay.

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Methodological & Application





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